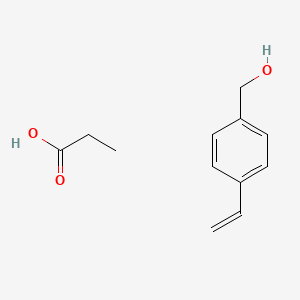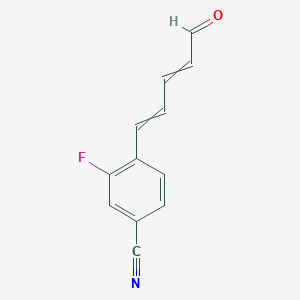
3-Fluoro-4-(5-oxopenta-1,3-dien-1-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(5-oxopenta-1,3-dien-1-yl)benzonitrile is a chemical compound characterized by the presence of a fluoro group, a nitrile group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(5-oxopenta-1,3-dien-1-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of a fluorinated benzene derivative with a suitable dienone precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process would likely include rigorous purification steps such as distillation and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(5-oxopenta-1,3-dien-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluoro and nitrile groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
3-Fluoro-4-(5-oxopenta-1,3-dien-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(5-oxopenta-1,3-dien-1-yl)benzonitrile involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the conjugated diene system may participate in electron transfer processes. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(5-oxopenta-1,3-dien-1-yl)benzonitrile: Unique due to its specific substitution pattern and functional groups.
4-Fluoro-3-(5-oxopenta-1,3-dien-1-yl)benzonitrile: Similar structure but different substitution pattern.
3-Fluoro-4-(5-oxopenta-1,3-dien-1-yl)benzaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
The uniqueness of this compound lies in its combination of a fluoro group, a nitrile group, and a conjugated diene system. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
329744-59-4 |
|---|---|
Molecular Formula |
C12H8FNO |
Molecular Weight |
201.20 g/mol |
IUPAC Name |
3-fluoro-4-(5-oxopenta-1,3-dienyl)benzonitrile |
InChI |
InChI=1S/C12H8FNO/c13-12-8-10(9-14)5-6-11(12)4-2-1-3-7-15/h1-8H |
InChI Key |
FSTVFPPFKAWOMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
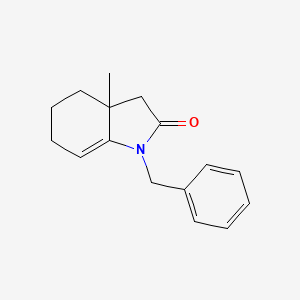
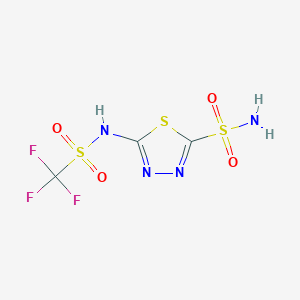
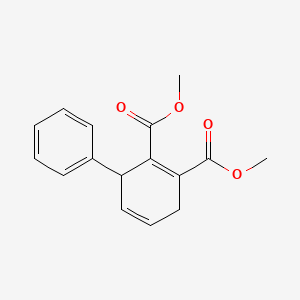
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
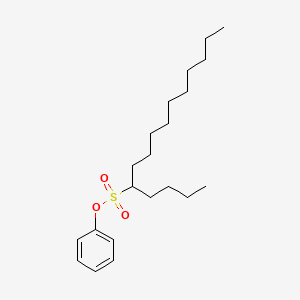
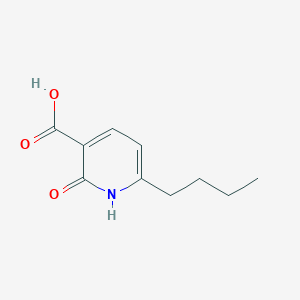
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)
![N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide](/img/structure/B12566741.png)

